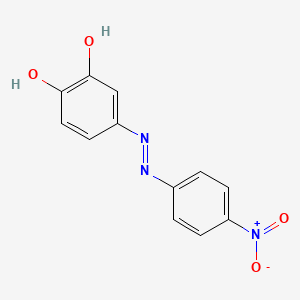

4-(4-Nitrophenylazo)catechol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOZWUSVOBKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038052, DTXSID301229096 | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-33-4, 116668-82-7 | |

| Record name | 4-[(4-Nitrophenyl)azo]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Nitrophenyl)azo)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 843-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Nitrophenylazo)catechol.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Nitrophenylazo)catechol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis and structural elucidation of this compound, an azo dye of significant interest in chemical research. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind the experimental design, ensuring a reproducible and well-understood scientific process.

Introduction and Significance

This compound, also known as 4-[(4-Nitrophenyl)azo]-1,2-benzenediol, is an organic compound characterized by a stable diazene bridge (-N=N-) connecting a 4-nitrophenyl group to a catechol (1,2-dihydroxybenzene) moiety.[1] The extended π-conjugation across the molecule, influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl groups (-OH), makes it a colored compound.[2] Azo dyes are a major class of synthetic colorants, and understanding their synthesis and properties is fundamental in various fields, including analytical chemistry, where they can serve as chromogenic reagents or pH indicators, and materials science.[3][4] The catechol functional group also offers potential for further chemical modification or for use in polymer science.[5]

This guide presents a self-validating protocol for its synthesis and a multi-technique approach for its characterization, ensuring purity and structural confirmation.

Core Synthesis: A Two-Stage Approach

The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds via two distinct, temperature-sensitive stages: the diazotization of a primary aromatic amine followed by the electrophilic aromatic substitution of an activated aromatic compound.[6][7]

Principle and Mechanism

Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of the primary aromatic amine, 4-nitroaniline, into a 4-nitrobenzenediazonium salt.[8] This is achieved by treating 4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures.

-

Causality: The reaction must be maintained at 0-5 °C.[6] Above this temperature, the diazonium salt readily decomposes, losing N₂ gas and forming undesired phenolic byproducts, which would significantly reduce the yield and complicate purification. The strong acid serves to protonate nitrous acid, ultimately forming the nitrosonium ion (NO⁺), the key electrophile that is attacked by the amine.

Stage 2: Azo Coupling with Catechol The resulting 4-nitrobenzenediazonium cation is a weak electrophile. It requires a highly activated aromatic ring to undergo an electrophilic aromatic substitution reaction. Catechol is an excellent coupling partner due to the strong activating, ortho-, para-directing nature of its two hydroxyl groups.[5] The coupling occurs preferentially at the para position relative to one of the hydroxyl groups (position 4), which is sterically accessible and electronically enriched.[9]

-

Causality: This stage is performed in a slightly alkaline or neutral medium. The basic conditions deprotonate the phenolic hydroxyl groups of catechol, forming a phenoxide ion. This greatly enhances the nucleophilicity and electron-donating ability of the aromatic ring, facilitating the attack by the weakly electrophilic diazonium ion.[10][11]

Experimental Workflow Diagram

Caption: Logical workflow for the spectroscopic characterization of the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. [12]

-

Protocol: A small amount of the dry, powdered sample is placed on the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 600 cm⁻¹.

-

Data Interpretation: The presence of key functional groups validates the successful synthesis.

| Expected Wavenumber (cm⁻¹) | Assignment | Functional Group | Rationale |

| 3500 - 3200 | O-H stretch (broad) | Phenolic -OH | Confirms the presence of the two hydroxyl groups from the catechol moiety. [13] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Indicates the presence of the aromatic rings. [14] |

| ~1590 | N=N stretch | Azo group | A key signal confirming the formation of the azo linkage. [14] |

| ~1515 | Asymmetric NO₂ stretch | Nitro group | Confirms the presence of the nitro group from the 4-nitroaniline precursor. [14] |

| ~1345 | Symmetric NO₂ stretch | Nitro group | The second characteristic peak for the nitro group. [14] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the azo dye. [14]

-

Protocol: A dilute solution of the compound is prepared in a spectroscopic grade solvent (e.g., ethanol or DMSO). The absorption spectrum is recorded over a wavelength range of 200-800 nm using the pure solvent as a reference.

-

Data Interpretation: The spectrum is expected to show two main absorption bands characteristic of azo dyes.

| Parameter | Expected Value | Electronic Transition | Rationale |

| λmax 1 | ~350-400 nm | π → π | An intense absorption band corresponding to the transition in the extended conjugated system of the aromatic rings and azo group. [13][14] |

| λmax 2 | ~430-480 nm | n → π | A less intense, longer-wavelength absorption band corresponding to the transition of non-bonding electrons on the nitrogen atoms to the π* orbital. [13][14] |

Note: The exact λmax values are sensitive to solvent polarity and pH. In alkaline solutions, deprotonation of the hydroxyl groups is expected to cause a significant red shift (bathochromic shift) in the absorption bands due to increased electron delocalization. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of the molecule, confirming the connectivity of atoms.

-

Protocol: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Interpretation (¹H NMR): The proton NMR spectrum will show distinct signals for the aromatic protons. Protons on the nitrophenyl ring will appear as two doublets (an AA'BB' system), while the three protons on the catechol ring will show a more complex splitting pattern. The two hydroxyl protons will appear as broad singlets.

-

Data Interpretation (¹³C NMR): The carbon NMR spectrum will show the expected number of signals for the 12 carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (e.g., carbons attached to oxygen or nitrogen will be downfield).

Potential Applications

The structural features of this compound suggest several areas of application. Its distinct color change in response to pH makes it a candidate for use as a pH indicator. [15]Furthermore, azo dyes are widely investigated as chromogenic reagents for the spectrophotometric determination of various ions and molecules. [16]The catechol moiety is known for its ability to chelate metal ions, suggesting potential use in sensor development or as a ligand in coordination chemistry.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is listed as causing skin and serious eye irritation and may cause respiratory irritation. [17]All synthesis and handling should be performed in a well-ventilated fume hood.

References

-

AIP Publishing. (n.d.). Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Non-destructive FT-IR analysis of mono azo dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of azo compound ligands and metal complexes. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectrum of azo dye. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Non-destructive FTIR analysis of mono azo dyes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

MDPI. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

YouTube. (2020). Experiment 27: Diazonium salt synthesis. Retrieved from [Link]

-

Reaction Coupling of dysonium salts. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

ResearchGate. (2024). Characterization of Azo-dyes Degrading Microbes Isolated from Textile wastewater and Optimization of various Environmental Parameters. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. (n.d.). Retrieved from [Link]

-

YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

-

Semantic Scholar. (2013). Azo Dyes: Characterization and Toxicity- A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Catechol – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-amino catechol.

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and.... Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. Retrieved from [Link]

Sources

- 1. This compound | 843-33-4 [chemicalbook.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 9. Azo coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. This compound, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 4-(4-Nitrophenylazo)catechol: Properties, Synthesis, and Applications

Introduction

4-(4-Nitrophenylazo)catechol, a member of the aromatic azo class of compounds, is a molecule of significant interest in chemical and biomedical research. Structurally, it is characterized by a stable diazene bridge (-N=N-) that connects a 4-nitrophenyl group to a catechol (benzene-1,2-diol) moiety. This arrangement of an electron-withdrawing nitro group, a chromophoric azo group, and a redox-active, metal-chelating catechol unit imparts a unique combination of chemical and physical properties.

Azo compounds are widely recognized for their vibrant colors and are foundational to the dye and pigment industry.[1][2] Beyond their use as colorants, their rich coordination chemistry and responsive electronic structures make them valuable as analytical reagents and potential scaffolds for novel therapeutic agents.[3][4] The catechol functional group is also a well-known pharmacophore, present in many neurotransmitters and drugs, and is noted for its antioxidant and metal-chelating capabilities.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a robust synthesis protocol, spectroscopic characterization, and potential applications for researchers in chemistry and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are dictated by its molecular structure. The extended π-conjugation across the molecule is responsible for its chromophoric nature, while the two hydroxyl groups of the catechol ring and the nitro group govern its polarity, solubility, and reactivity. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | [7] |

| Synonyms | 4-(p-Nitrophenylazo)catechol, 4-(4-Nitrobenzeneazo) catechol, Nitrophenylazocatechol | [8][9] |

| CAS Number | 843-33-4 | [7][8] |

| Molecular Formula | C₁₂H₉N₃O₄ | [7][8] |

| Molecular Weight | 259.22 g/mol | [7][8] |

| Appearance | Solid powder/crystal | |

| Melting Point | 188-190 °C | [8][9] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Topological Polar Surface Area | 111 Ų | [7] |

| XLogP3 | 3.4 | [7] |

Synthesis: A Classic Azo Coupling Reaction

The synthesis of this compound is achieved through a well-established two-stage electrophilic aromatic substitution reaction: the diazotization of a primary aromatic amine followed by azo coupling with an activated aromatic ring.[3][10]

Stage 1: Diazotization of 4-Nitroaniline The process begins with the conversion of 4-nitroaniline into a highly reactive 4-nitrobenzenediazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11]

Causality Behind Experimental Choices: This reaction must be performed at low temperatures (0-5 °C). The diazonium salt intermediate is thermally unstable; at higher temperatures, it would readily decompose, extruding nitrogen gas (N₂) and forming undesired phenolic byproducts, which would significantly lower the yield of the final product.[11]

Stage 2: Electrophilic Aromatic Substitution (Azo Coupling) The resulting electrophilic diazonium salt is then immediately reacted with catechol. The catechol ring is highly activated towards electrophilic substitution due to the electron-donating effects of its two hydroxyl groups. The diazonium salt couples predominantly at the para position relative to one of the hydroxyl groups, which is sterically accessible and electronically enriched.[3]

Trustworthiness Through Self-Validation: The successful formation of the product is visually self-validating. The coupling reaction results in a significant extension of the conjugated π-system, leading to the immediate formation of a brightly colored precipitate, a hallmark of azo dye synthesis.[10]

Detailed Experimental Protocol

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Catechol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution

-

In a 250 mL beaker, combine 1.38 g (10.0 mmol) of 4-nitroaniline with 5 mL of concentrated HCl and 10 mL of distilled water. Stir the mixture until a fine suspension of the amine salt is formed.

-

Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

-

In a separate beaker, dissolve 0.72 g (10.4 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition. The initial solid will dissolve, yielding a clear solution of the diazonium salt. Keep this solution cold for immediate use in the next step.

Part B: Azo Coupling with Catechol

-

In a separate 400 mL beaker, dissolve 1.10 g (10.0 mmol) of catechol in 20 mL of a 1M sodium hydroxide solution.

-

Cool this alkaline catechol solution to 5-10 °C in an ice bath.

-

With vigorous stirring, slowly add the cold 4-nitrobenzenediazonium salt solution from Part A to the alkaline catechol solution.

-

A deeply colored precipitate will form instantly. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with several portions of cold water to remove any unreacted salts and impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound product.

-

Dry the purified product in a desiccator or a low-temperature oven.

Synthesis Workflow Diagram

Caption: General workflow for spectroscopic characterization.

Potential Applications in Research and Drug Development

The unique structural motifs of this compound make it a molecule with diverse potential applications.

-

Analytical Reagent: Azo dyes are widely used as chromogenic reagents for the spectrophotometric determination of metal ions and pharmaceutical compounds. [1][12]The catechol moiety is an excellent chelating agent for various metal ions. Upon chelation, the electronic properties of the dye are altered, leading to a measurable color change that can be used for quantitative analysis. [13]

-

pH Indicator: Similar to other nitrophenolic compounds, this compound is expected to exhibit pH-indicator properties. [14]The deprotonation of the acidic catechol hydroxyls in alkaline media would lead to a distinct color change, making it a candidate for pH sensing applications.

-

Medicinal Chemistry Scaffold: Both azo compounds and catechol derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [2][3][5]This compound can serve as a versatile starting material or scaffold for the synthesis of more complex molecules with potential therapeutic value through modification of the catechol or nitrophenyl rings. [15]

Safety and Handling

Based on GHS classifications for this compound, this compound should be handled with appropriate care in a laboratory setting. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. [7][16]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a multifunctional organic compound with well-defined chemical and physical properties. Its synthesis via a classic azo coupling reaction is straightforward, reliable, and illustrative of fundamental organic chemistry principles. The combination of a nitro-substituted aromatic ring, a chromophoric azo bridge, and a chelating catechol unit provides a rich platform for applications in analytical chemistry as a chromogenic reagent and in medicinal chemistry as a potential drug development scaffold. This guide provides the foundational technical knowledge for researchers and scientists to synthesize, characterize, and explore the potential of this versatile molecule.

References

-

PubChem. (n.d.). 4-((4-Nitrophenyl)azo)pyrocatechol. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Ghamry, H., & El-Mekkawy, R. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. Retrieved from [Link]

-

Al-Rubaie, L. A., Mhessn, R. J., & Al-Masoudi, A. J. (2021). Review on Azo-Compounds and Their Applications. ResearchGate. Retrieved from [Link]

-

Guzar, S. H., & Mahdi, H. M. (2024). Azo compounds and their applications. University of Kerbala. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrocatechol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hussein, A. F. (2014). Preparation and Identification of Azo Reagent to Determine Ag(I) and Nickel(II) Ions as a Complex by using Spectrophotometric Method. University of Babylon. Retrieved from [Link]

-

Wang, Y., et al. (2001). A Practical Procedure for the Solid-Phase Synthesis of Azo Compounds in the Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Medicinal chemistry of catechol, a versatile pharmacophore. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

- Google Patents. (2013). CN102976957A - Method for preparing 4-amino catechol.

- Google Patents. (2000). US6080895A - Process of producing catechol derivatives.

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Catechol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 4-Nitrocatechol (FDB023081). Retrieved from [Link]

-

CORDIS. (2005). For a realistic catechol drug design. European Commission. Retrieved from [Link]

-

Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 6. For a realistic catechol drug design | Results in Brief | FP4 | CORDIS | European Commission [cordis.europa.eu]

- 7. 4-((4-Nitrophenyl)azo)pyrocatechol | C12H9N3O4 | CID 4000958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 843-33-4 [chemicalbook.com]

- 9. This compound | 843-33-4 [amp.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Catechol - Wikipedia [en.wikipedia.org]

- 14. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 15. rjptonline.org [rjptonline.org]

- 16. This compound, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 4-(4-Nitrophenylazo)catechol: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenylazo)catechol (CAS No. 843-33-4), a functionalized azo dye incorporating a catechol moiety. Catechol and azo compounds are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. This document details the molecular structure, physicochemical properties, a robust synthesis protocol, and spectroscopic characterization of this compound. Furthermore, it explores its potential applications in drug discovery and biochemical research, with a focus on its role as a potential enzyme inhibitor and a scaffold for the development of novel therapeutic agents.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes. In the realm of pharmaceutical sciences, this chromophoric group is a key structural motif in various drugs, including the sulfonamide antibacterial Prontosil. The catechol nucleus, a 1,2-dihydroxybenzene system, is also a privileged scaffold found in numerous endogenous molecules (e.g., catecholamines) and therapeutic agents. The strategic combination of the nitrophenylazo group with the catechol moiety in this compound results in a molecule with unique electronic and chemical properties, making it a compound of interest for various research and development applications.

This guide serves as a detailed resource for researchers, providing the necessary technical information to synthesize, characterize, and utilize this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Molecular Formula: C₁₂H₉N₃O₄[1][3]

Molecular Weight: 259.22 g/mol [1][3]

IUPAC Name: 4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol[4]

The molecular structure of this compound features a trans-azo bridge linking a 4-nitrophenyl group to a catechol ring. The electron-withdrawing nitro group and the electron-donating hydroxyl groups of the catechol moiety create a push-pull electronic system, which is responsible for its characteristic color and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Red solid | [1] |

| Melting Point | 188-190 °C | [3] |

| Solubility | While specific data for this compound is limited, similar compounds like 4-(4-Nitrophenylazo)phenol are soluble in polar organic solvents such as ethanol, acetone, and methanol.[5] It is expected to be sparingly soluble in water. | [5] |

Synthesis of this compound

The synthesis of this compound is achieved through a classic electrophilic aromatic substitution reaction known as azo coupling. This two-step process involves the diazotization of 4-nitroaniline followed by the coupling of the resulting diazonium salt with catechol.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 25 mL of 2 M hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15 minutes, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting yellow solution of 4-nitrobenzenediazonium chloride in the ice bath for an additional 20 minutes.

Step 2: Azo Coupling with Catechol

-

In a separate 500 mL beaker, dissolve 1.10 g (10 mmol) of catechol in 50 mL of 1 M sodium hydroxide solution.

-

Cool this solution to below 10 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the catechol solution with vigorous stirring. A deep red precipitate will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Acidify the mixture to a pH of approximately 5 with dilute acetic acid.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

Purification

The crude this compound can be purified by recrystallization. While the optimal solvent system should be determined empirically, a mixture of ethanol and water or glacial acetic acid are common choices for similar azo dyes.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is crucial for its use in research. The following are expected spectroscopic features based on its structure and data from similar compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features | Reference(s) |

| UV-Visible Spectroscopy | The extended π-conjugation is expected to result in strong absorption in the visible region. The λmax will be solvent-dependent but is anticipated to be in the range of 400-500 nm. For the related compound, 4-(4-nitrophenylazo)resorcinol, the λmax is reported to be around 432-437 nm.[6][7] | [6][7] |

| Infrared (IR) Spectroscopy | - Broad O-H stretch (catechol hydroxyls) ~3400-3200 cm⁻¹- Aromatic C-H stretch ~3100-3000 cm⁻¹- N=N stretch (azo group) ~1590-1570 cm⁻¹- Asymmetric and symmetric NO₂ stretches ~1515 cm⁻¹ and ~1345 cm⁻¹ | [8][9] |

| ¹H NMR Spectroscopy | The spectrum will show distinct signals for the aromatic protons on both the nitrophenyl and catechol rings. The chemical shifts will be influenced by the electron-withdrawing and donating groups. The catechol hydroxyl protons are expected to appear as broad singlets at a downfield chemical shift. | [10][11] |

| ¹³C NMR Spectroscopy | The spectrum will display signals for all 12 carbon atoms. The carbons attached to the hydroxyl and nitro groups, as well as those involved in the azo linkage, will have characteristic chemical shifts. | [12][13] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 259.[4] | [4] |

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively reported, its structural motifs suggest several areas of potential application.

Enzyme Inhibition Studies

The catechol moiety is a known structural feature in many enzyme inhibitors. For instance, catechols can act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. Furthermore, the overall structure of this compound could allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.[14][15]

Scaffold for Drug Discovery

The presence of reactive functional groups (hydroxyl and nitro groups) on the this compound scaffold allows for further chemical modifications. This makes it a versatile starting material for the synthesis of a library of derivatives. These derivatives can then be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which have been reported for other azo and catechol-containing compounds.

Chromogenic Reagent in Biochemical Assays

Azo dyes are well-established as chromogenic reagents due to their intense color. This compound could potentially be used in the development of colorimetric assays. For example, its interaction with metal ions or its response to changes in pH could lead to a measurable color change, forming the basis of a quantitative analytical method.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If on skin, wash with plenty of soap and water.

-

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemically intriguing molecule that combines the structural features of an azo dye and a catechol. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectroscopic characteristics. While its biological activities are yet to be fully explored, its potential as an enzyme inhibitor, a scaffold for drug discovery, and a chromogenic reagent makes it a valuable compound for further investigation by researchers in chemistry, biology, and pharmaceutical sciences.

References

- BenchChem. (2025). 4-(4-Nitrophenylazo)

- BenchChem. (2025). An In-depth Technical Guide on the Spectral Analysis of 4-(4-Nitrophenylazo)phenol.

- ChemicalBook. (n.d.). 4-(4-NITROPHENYLAZO)

- ChemicalBook. (n.d.). 4-(4-NITROPHENYLAZO)

- ChemicalBook. (2026, January 13). 4-(4-Nitrophenyl)azoresorcinol.

- Hajipour, A. R., Hosseini, S. M., & Mohammadsaleh, F. (n.d.).

- PierpaLab. (2024, September 28).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- Petran, A., Popa, A., Hadade, N., & Liebscher, J. (n.d.). Solid state 13 C-NMR spectrum of product 3 a (bottom), catechol (middle) and 4-nitrophenylhydrazine (top).

- Rowshanpour, T., & Dudding, T. (n.d.). Azo Synthesis meets Molecular Iodine Catalysis. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 4-(4-Nitrophenyl)azoresorcinol (74-39-5) 1H NMR spectrum.

- PubChem. (n.d.). 4-((4-Nitrophenyl)azo)

- Thermo Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific 5g | Buy Online.

- ChemicalBook. (2022, August 23). 4-(4-NITROPHENYLAZO)

- Wikipedia. (n.d.). Azo violet.

- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?

- AAT Bioquest. (n.d.). Absorption [4-(4-nitrophenylazo)resorcinol].

- Iannotta, D., Nocito, F., & D'Accolti, L. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(16), 4995.

- ResearchGate. (n.d.). (A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide...

- The Royal Society of Chemistry. (n.d.).

- Science & Plants for Schools. (n.d.).

- ChemicalBook. (2022, August 23). 4-(4-NITROPHENYLAZO)

- STEM Learning. (n.d.).

- The University of Manchester. (n.d.). New Directions in the Chemistry of Azo-compounds.

- Mystrica. (n.d.).

- ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?

- Semantic Scholar. (n.d.). Assay of catechol oxidase—a critical comparison of methods.

- PubMed. (2019).

- ChemRxiv. (2025, January 9). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media.

- Frontiers. (2019, July 29).

- MDPI. (n.d.). Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family.

Sources

- 1. This compound, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 843-33-4 [chemicalbook.com]

- 3. Mechanism of antitumoral activity of catechols in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-((4-Nitrophenyl)azo)pyrocatechol | C12H9N3O4 | CID 4000958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azo violet - Wikipedia [en.wikipedia.org]

- 7. Absorption [4-(4-nitrophenylazo)resorcinol] | AAT Bioquest [aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound(843-33-4) IR Spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 4-(4-Nitrophenyl)azoresorcinol (74-39-5) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. The inhibition of catechol oxidase by lead - Science & Plants for Schools [saps.org.uk]

- 15. stem.org.uk [stem.org.uk]

An In-depth Technical Guide to the Spectral Analysis of 4-(4-Nitrophenylazo)catechol

This guide provides a comprehensive examination of the essential spectroscopic techniques used to characterize 4-(4-Nitrophenylazo)catechol, a significant azo dye derivative. As a molecule incorporating multiple functional groups and an extended chromophore, its structural elucidation relies on the synergistic application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers and professionals in analytical chemistry and drug development, offering not only spectral data but also the underlying scientific rationale for the methodologies employed.

Introduction: The Molecular Profile

This compound is an organic compound defined by a diazene bridge (-N=N-) connecting a catechol (1,2-dihydroxybenzene) ring and a 4-nitrobenzene ring. This molecular architecture, featuring the electron-donating hydroxyl groups on one ring and the potent electron-withdrawing nitro group on the other, creates a pronounced "push-pull" electronic system. This system is the primary determinant of its strong color and rich spectroscopic features, making it a valuable molecule for applications ranging from dye chemistry to potential use as a chromogenic analytical reagent.[1][2] The unambiguous confirmation of its structure is paramount for any subsequent application and is achieved through the detailed analysis presented herein.

Caption: UV-Vis Spectroscopic Analysis Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Spectral Interpretation

The IR spectrum of this compound provides a unique fingerprint based on its constituent functional groups. [3]Key absorption bands are interpreted as follows:

-

O-H Stretch (Catechol): A strong and broad absorption band is expected between 3200-3500 cm⁻¹ . The breadth of this peak is a hallmark of extensive intermolecular and intramolecular hydrogen bonding between the two adjacent hydroxyl groups.

-

Aromatic C-H Stretch: Weaker bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

-

N=N Stretch (Azo Group): The azo group's stretching vibration gives rise to a characteristic band in the 1580-1610 cm⁻¹ region. Its intensity is enhanced due to the asymmetry of the substitution on the azo bridge. [4]* Aromatic C=C Stretch: Multiple sharp bands of variable intensity are observed between 1450-1600 cm⁻¹ , representing the skeletal stretching vibrations of the carbon-carbon bonds within the two aromatic rings.

-

NO₂ Stretch (Nitro Group): The nitro group presents two distinct, strong absorption bands: an asymmetric stretch near 1500-1530 cm⁻¹ and a symmetric stretch near 1330-1360 cm⁻¹ . [4]These intense peaks are highly diagnostic for the presence of the nitro functionality.

-

C-O Stretch (Phenolic): The stretching vibration of the phenolic C-O bonds is expected in the 1180-1260 cm⁻¹ range.

Quantitative Data Summary

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Catechol -OH |

| 3050-3150 | C-H Stretch | Aromatic C-H |

| 1580-1610 | N=N Stretch | Azo Group |

| 1500-1530 (strong) | Asymmetric NO₂ Stretch | Nitro Group |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| 1330-1360 (strong) | Symmetric NO₂ Stretch | Nitro Group |

| 1180-1260 | C-O Stretch | Phenolic C-O |

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is the modern standard for solid samples due to its simplicity and speed, eliminating the need for KBr pellets.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Before sample analysis, a background spectrum is recorded with the clean, empty ATR crystal. This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the dry, powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the ATR crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹ . Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Rationale for Solvent Choice

Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. [5][6]Its high polarity effectively dissolves the analyte, and its ability to participate in hydrogen bonding helps to slow down the chemical exchange of the acidic catechol protons, often allowing them to be observed as distinct, albeit broad, signals in the ¹H NMR spectrum. [7]

¹H NMR Spectroscopy: Interpretation

The ¹H NMR spectrum (e.g., at 400 MHz in DMSO-d₆) is predicted to show the following key features. Chemical shifts (δ) are reported in parts per million (ppm).

-

Hydroxyl Protons (-OH): Two broad singlets are expected at very low field, potentially between δ 9.5-12.5 ppm . [7]Their exact chemical shift and broadness are highly dependent on concentration, temperature, and residual water in the solvent.

-

Nitrophenyl Ring Protons: This ring system gives a classic AA'BB' pattern, which appears as two distinct doublets due to the strong electronic influence of the nitro and azo groups.

-

H ortho to -NO₂: A doublet integrating to 2H is expected around δ 8.3-8.4 ppm . These protons are strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group. [4] * H meta to -NO₂: A doublet integrating to 2H is expected further upfield, around δ 8.0-8.1 ppm . [4]* Catechol Ring Protons: This ring presents a more complex 3-spin system (ABC system).

-

H ortho to -N=N: A doublet is expected around δ 7.7-7.8 ppm .

-

H meta to -N=N / ortho to -OH: A doublet of doublets is expected around δ 7.2-7.4 ppm .

-

H ortho to both -OH groups: A doublet is expected around δ 6.9-7.0 ppm .

-

¹³C NMR Spectroscopy: Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Based on the structure and known substituent effects, the following approximate chemical shifts are predicted:

-

Carbons Bearing -OH (Catechol): These two carbons are expected to be significantly deshielded, appearing in the δ 145-155 ppm range.

-

Carbon Bearing -NO₂ (Nitrophenyl): This carbon will also be highly deshielded, likely appearing around δ 148-150 ppm .

-

Carbons Bearing -N=N: The two carbons directly attached to the azo bridge are expected in the δ 140-150 ppm range.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate between δ 115-130 ppm . The specific shifts depend on their position relative to the various substituents.

Quantitative Data Summary (Predicted in DMSO-d₆)

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 9.5 - 12.5 | br s | 2H | Catechol -OH |

| 8.3 - 8.4 | d | 2H | Ar-H (ortho to -NO₂) | |

| 8.0 - 8.1 | d | 2H | Ar-H (meta to -NO₂) | |

| 7.7 - 7.8 | d | 1H | Ar-H (catechol) | |

| 7.2 - 7.4 | dd | 1H | Ar-H (catechol) | |

| 6.9 - 7.0 | d | 1H | Ar-H (catechol) | |

| ¹³C NMR | 145 - 155 | s | - | Ar-C (C-OH) |

| 148 - 150 | s | - | Ar-C (C-NO₂) | |

| 140 - 150 | s | - | Ar-C (C-N=N) | |

| 115 - 130 | s | - | Ar-C (CH) |

Experimental Protocol: High-Resolution NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

Conclusion

The comprehensive spectral analysis of this compound using UV-Vis, FTIR, and NMR spectroscopy provides a self-validating confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle: UV-Vis confirms the extended electronic conjugation responsible for its color, FTIR provides a rapid fingerprint of its key functional groups (hydroxyl, azo, nitro), and NMR delivers an unambiguous map of the carbon-hydrogen framework. The data and protocols presented in this guide serve as a robust resource for the confident identification, characterization, and quality control of this important azo dye in research and development settings.

References

-

Royal Society of Chemistry. Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrogen Bond-Assisted Layer-by-Layer Assembly. Available at: [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28–41. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490). Available at: [Link]

-

ResearchGate. (PDF) Synthesis and spectral analysis of some new phenolic azo dyes. Available at: [Link]

-

Onunkwo, I. C. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. Available at: [Link]

-

ResearchGate. Chapter -IV Heterocyclic Azo Dyes in Spectrophotometric Analysis. Available at: [Link]

-

Al-Adilee, K. J., & Al-Amery, K. J. M. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Beni-Suef University Journal of Basic and Applied Sciences, 11(1), 58. Available at: [Link]

-

MDPI. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Available at: [Link]

-

ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Available at: [Link]

-

ResearchGate. Solid state 13 C-NMR spectrum of product 3 a (bottom), catechol.... Available at: [Link]

-

NIST. Phenol, 4-nitro-. Available at: [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Available at: [Link]

-

Journal of Agriculture, Science and Technology. Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Available at: [Link]

-

NIST. 4-(4-Nitrophenylazo)-1-naphthol. Available at: [Link]

-

ResearchGate. UV-Vis absorption spectra of 4-nitrophenol, 4-nitrophenolate ion, and 4-aminophenol. Available at: [Link]

-

ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Available at: [Link]

-

NIST. Phenol, 4-nitro-. Available at: [Link]

-

ResearchGate. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO 3 Radical-Initiated Reactions of Catechol in Air in the Presence of NO x : Implications for Secondary Organic Aerosol Formation from Biomass Burning. Available at: [Link]

-

University of Chemistry and Technology, Prague. Preparation of 4-nitrophenol. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(843-33-4) IR Spectrum [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. 4-(4-Nitrophenyl)azoresorcinol (74-39-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Nitrophenylazo)catechol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-(4-Nitrophenylazo)catechol, a significant azo dye derivative with potential applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties of this compound. We will explore its solubility profile in various solvents, underpinned by computational predictions, and delve into the critical factors governing its stability, including pH, temperature, and light exposure. This guide also features detailed, field-proven experimental protocols for the empirical determination of these parameters, ensuring a self-validating system for your investigations.

Introduction: Understanding this compound

This compound is an organic compound characterized by an azo group (-N=N-) linking a p-nitrophenyl group to a catechol (1,2-dihydroxybenzene) moiety.[1] This molecular architecture, featuring electron-withdrawing (nitro group) and electron-donating (hydroxyl groups) substituents on the aromatic rings, is the foundation of its chromophoric properties and chemical reactivity. A thorough understanding of its solubility and stability is paramount for its effective application in any experimental or developmental workflow, from initial screening to formulation.

The catechol moiety, with its two adjacent hydroxyl groups, distinguishes this compound from its close analog, 4-(4-nitrophenylazo)phenol. This structural difference is anticipated to influence its hydrogen bonding capacity, polarity, and susceptibility to oxidation, thereby affecting its solubility and stability profiles.

Solubility Profile: A Quantitative and Mechanistic Overview

The solubility of an active compound is a critical determinant of its utility, impacting everything from reaction kinetics in a laboratory setting to bioavailability in a pharmaceutical context. The solubility of this compound is dictated by the interplay of its molecular structure with the physicochemical properties of the solvent.

Predicted Solubility in Common Laboratory Solvents

In the absence of extensive empirical data for this compound, we have employed a cheminformatics approach to predict its solubility in a range of common laboratory solvents. This computational method leverages algorithms that analyze molecular descriptors such as molecular weight, octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors to estimate solubility.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Rationale for Solubility |

| Water | Polar Protic | Low | The nonpolar aromatic rings and the azo bridge limit solubility, despite the presence of polar nitro and hydroxyl groups.[2] |

| Methanol | Polar Protic | High | Favorable dipole-dipole interactions and hydrogen bonding with the catechol and nitro moieties are expected.[2][3] |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility.[2][3][4] |

| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should facilitate the dissolution of the compound.[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds.[3][4] |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.[4] |

| Dichloromethane (DCM) | Nonpolar | Low | The significant polarity of this compound limits its solubility in nonpolar solvents. |

| Toluene | Nonpolar | Low | Similar to DCM, the polarity mismatch results in poor solubility.[5] |

Disclaimer: The solubility data presented in this table are computationally predicted and should be confirmed experimentally.

The Causality Behind Solubility: Intermolecular Forces at Play

The predicted solubility profile can be rationalized by considering the fundamental principles of intermolecular interactions. The two hydroxyl groups of the catechol moiety, along with the nitro group, can act as hydrogen bond donors and acceptors, respectively.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the solute, effectively solvating it and leading to high solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with the polar functional groups of this compound.

-

In Nonpolar Solvents (e.g., Toluene, Dichloromethane): The energetic cost of disrupting the strong solute-solute and solvent-solvent interactions to form weaker solute-solvent interactions is high, resulting in low solubility.

Caption: Relationship between compound properties, solvent type, and solubility.

Experimental Protocol for Quantitative Solubility Determination

To empirically validate the predicted solubility and establish a definitive solubility profile, the following isothermal shake-flask method is recommended.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand to let the undissolved solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.[2]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the results in g/L or mg/mL.

-

Stability Profile: Navigating the Challenges of Degradation

The stability of azo dyes is a critical consideration for their storage, handling, and application.[2] Degradation can lead to a loss of chromophoric properties and the formation of potentially undesirable byproducts. The primary factors influencing the stability of this compound are pH, light, and temperature.

Influence of pH

Azo compounds can be susceptible to degradation under both acidic and basic conditions.[6] The specific impact of pH on this compound is of particular interest due to the presence of the catechol moiety, which can be readily oxidized, especially under alkaline conditions.

-

Acidic Conditions: While generally more stable than in basic media, prolonged exposure to strong acids can lead to the protonation of the azo group, potentially initiating hydrolytic cleavage.

-

Neutral Conditions: The compound is expected to exhibit its highest stability in the neutral pH range.

-

Alkaline Conditions: The deprotonation of the phenolic hydroxyl groups of the catechol moiety increases the electron density of the aromatic ring, making it more susceptible to oxidative degradation. This can lead to the cleavage of the azo bond and the formation of various degradation products.

Photostability

Exposure to light, particularly in the UV region, can induce photodegradation of azo dyes.[6] This process can involve two primary mechanisms:

-

cis-trans Isomerization: The azo bond can undergo a reversible isomerization from the more stable trans configuration to the cis form upon light absorption. While this is not a degradative process, it can alter the spectral properties of the compound.

-

Photodegradation: Prolonged or high-intensity light exposure can lead to the irreversible cleavage of the azo bond, resulting in the formation of aromatic amines and other degradation products.

Thermal Stability

Elevated temperatures can provide the activation energy required for the thermal degradation of azo dyes.[6] The primary pathway for thermal degradation is the homolytic cleavage of the azo bond, leading to the formation of radical species that can subsequently react to form a variety of aromatic compounds. For the related compound, 4-(4-nitrophenyl)azoresorcinol, it is noted to be stable but incompatible with strong oxidizing agents.[2]

Caption: Factors influencing the degradation of this compound.

Experimental Protocol for Accelerated Stability Testing

To proactively assess the stability of this compound and predict its long-term shelf-life, an accelerated stability study is recommended. This involves subjecting the compound to forced degradation under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with a controlled light source (e.g., xenon lamp)

-

pH meter and buffers

-

HPLC system with a stability-indicating method

Procedure:

-

Sample Preparation:

-

Prepare samples of solid this compound.

-

Prepare solutions of the compound in relevant solvents at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Store solid and solution samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).[7]

-

Photostability: Expose solid and solution samples to a controlled light source that mimics sunlight, as per ICH Q1B guidelines.[7][8]

-

pH Stress: Adjust the pH of the solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-12) conditions and store them at a controlled temperature.

-

-

Time Points:

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).[9]

-

-

Analysis:

-

At each time point, analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact compound from its degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

Monitor for changes in physical appearance, such as color.

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each stress condition.

-

Determine the degradation kinetics and estimate the shelf-life of the compound under normal storage conditions.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in both computational predictions and established experimental methodologies. The compound is predicted to be highly soluble in polar organic solvents and exhibits limited aqueous solubility. Its stability is influenced by pH, light, and temperature, with potential degradation pathways involving azo bond cleavage and catechol oxidation.

The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties. Further research should focus on obtaining precise quantitative data for the solubility and degradation kinetics of this compound to fully elucidate its physicochemical profile. Such data will be invaluable for its successful application in diverse research and development endeavors.

References

-

Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part II—Conducting Abbreviated Long-Term and Accelerated Stability Testing on the First Clinical Drug Substance Batch to Confirm and Adjust the Drug Substance Retest Period/Powder for Oral Solution Shelf Life - ResearchGate. (2013-01-24). (URL: [Link])

-

Azo dye test - Theory pages - Labster. (URL: [Link])

- Azo dyes soluble in organic solvents - Google P

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])

-

Stability Testing of Drug Substances and Drug Products. (1998-05-27). (URL: [Link])

-

Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims - Certified Laboratories. (URL: [Link])

-

Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC - NIH. (2022-05-30). (URL: [Link])

-

4-((4-Nitrophenyl)azo)pyrocatechol | C12H9N3O4 | CID 4000958 - PubChem. (URL: [Link])

Sources

- 1. kaggle.com [kaggle.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. certified-laboratories.com [certified-laboratories.com]

The Enduring Chromophore: A Technical Guide to the Discovery, Synthesis, and Application of Nitrophenylazo Compounds

Abstract

Nitrophenylazo compounds, a vibrant class of molecules born from the dawn of synthetic chemistry, continue to command significant interest across a spectrum of scientific disciplines. Characterized by a nitroaryl moiety linked through an azo bridge (—N=N—) to another aromatic system, these compounds exhibit a rich interplay of electronic and steric effects that govern their diverse functionalities. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of nitrophenylazo compounds, a detailed examination of their synthesis with an emphasis on the mechanistic underpinnings of experimental choices, and a thorough overview of their contemporary applications. Tailored for researchers, scientists, and drug development professionals, this guide bridges the historical context with modern-day utility, offering practical protocols, quantitative data, and a forward-looking perspective on this enduring class of chromophores.

A Historical Perspective: From Aniline to a World of Color

The story of nitrophenylazo compounds is inextricably linked to the birth of the synthetic dye industry in the mid-19th century. The journey began with the isolation of aniline from coal tar, a pivotal moment that set the stage for a chemical revolution. However, the true genesis of all azo compounds, including their nitrated derivatives, lies in the groundbreaking work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that transforms a primary aromatic amine into a highly reactive diazonium salt.[1] This discovery was monumental, providing a versatile chemical intermediate that could be coupled with various aromatic compounds to produce a vast spectrum of colors.[1]

The first azo dye, Aniline Yellow, was synthesized in 1861, paving the way for the rapid development of a multitude of azo compounds.[1] Within this burgeoning field, chemists soon began incorporating the nitro group (—NO₂) onto one of the aromatic rings. The strong electron-withdrawing nature of the nitro group was found to have a profound effect on the color and properties of the resulting dye, often imparting deep red or orange hues.[1] One of the most historically significant and commercially important early nitrophenylazo dyes is Para Red . Synthesized by coupling diazotized p-nitroaniline with 2-naphthol, Para Red became a widely used and brilliant red pigment, demonstrating the potent influence of the nitro substituent.[1]

The Chemistry of Nitrophenylazo Compounds: Synthesis and Properties

The synthesis of nitrophenylazo compounds is a cornerstone of organic chemistry, primarily relying on a two-step process: diazotization of a nitro-substituted aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound.

The Diazotization of Nitroanilines: The Crucial First Step

Diazotization involves the reaction of a primary aromatic amine, such as a nitroaniline isomer, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1]

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter in the diazotization process. Arenediazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature suppresses the decomposition of the diazonium salt to a phenol and nitrogen gas, thus maximizing the yield of the desired intermediate.

-

Strong Acidic Medium: The presence of a strong acid serves two primary purposes. Firstly, it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the primary amine. Secondly, the acidic environment prevents the newly formed diazonium salt from coupling with the unreacted primary amine, which can occur under less acidic or neutral conditions.

The electron-withdrawing nitro group on the aniline ring decreases the basicity of the amino group, making the diazotization of nitroanilines slightly more challenging than that of aniline itself. However, the powerful electrophilic nature of the nitrosonium ion ensures the reaction proceeds efficiently under the right conditions.

The Azo Coupling Reaction: Forging the Chromophore

The second step involves the reaction of the prepared nitrophenyl diazonium salt with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and an activated aromatic ring (the coupling component) acts as the nucleophile.[2]

Causality Behind Experimental Choices:

-

Electron-Rich Coupling Components: The coupling component must be an electron-rich aromatic compound to facilitate the electrophilic attack by the relatively weak diazonium electrophile. Phenols and aromatic amines are the most common coupling partners due to the strong activating and ortho-, para-directing nature of the hydroxyl and amino groups.

-

pH Control: The pH of the reaction medium is crucial for the success of the azo coupling.

-

For Phenolic Coupling Components: The reaction is typically carried out in a mildly alkaline medium (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, which is a much better nucleophile.

-

For Aromatic Amine Coupling Components: A slightly acidic medium (pH 4-7) is preferred. In a strongly acidic solution, the amino group would be protonated to an ammonium salt, which is a deactivating group. Conversely, in a strongly alkaline solution, the diazonium salt can be converted to a non-reactive diazotate ion.

-

The electron-withdrawing nitro group on the diazonium salt enhances its electrophilicity, making it more reactive in the coupling reaction compared to an unsubstituted benzenediazonium salt. This increased reactivity allows for coupling with a broader range of aromatic compounds.

Physicochemical Properties